Paynantheine

Vue d'ensemble

Description

. Alkaloids are naturally occurring compounds that contain nitrogen atoms and exhibit a wide range of biological activities. Paynantheine is structurally related to mitragynine, the major alkaloid in kratom, and is known for its potential analgesic effects .

Applications De Recherche Scientifique

Paynantheine has several scientific research applications, including:

Chemistry: Studying the synthesis and reactivity of this compound contributes to the understanding of alkaloid chemistry.

Biology: Research on this compound’s biological effects helps elucidate its role in kratom’s overall pharmacological profile.

Medicine: this compound’s potential analgesic effects make it a candidate for pain management research.

Analyse Biochimique

Biochemical Properties

Paynantheine is known to interact with the human mu opioid receptor as a competitive antagonist .

Cellular Effects

It is known that this compound influences cell function through its interaction with the mu opioid receptor .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its antagonistic action at the mu opioid receptor . This interaction can lead to changes in gene expression and cellular metabolism, although the exact details of these changes are still being researched.

Metabolic Pathways

It is known that this compound is a derivative of mitragynine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Paynantheine can be synthesized through a multi-step process starting from 4-methoxytryptamine. The synthesis involves an enantioselective thiourea-catalyzed Pictet–Spengler reaction to form the tetrahydro-β-carboline ring, followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring . This method provides a high degree of enantioselectivity and yields the desired product in nine steps.

Industrial Production Methods: extraction from kratom leaves using solvent extraction methods such as rapid solvent extraction and ultrasound-assisted extraction is common for obtaining alkaloids from plant sources .

Analyse Des Réactions Chimiques

Types of Reactions: Paynantheine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different biological activities .

Mécanisme D'action

Paynantheine acts as a competitive antagonist at the human mu-opioid receptor, which is involved in pain perception . By blocking these receptors, this compound can inhibit pain signals, providing analgesic effects similar to opioids. The exact molecular pathways and targets involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with other central receptors as well .

Comparaison Avec Des Composés Similaires

Mitragynine: The major alkaloid in kratom, known for its stimulative and analgesic effects.

7-Hydroxy Mitragynine: A more potent alkaloid in kratom with strong analgesic properties.

Speciociliatine: Another alkaloid in kratom with potential analgesic effects.

Speciogynine: A structurally similar alkaloid with different pharmacological properties.

Uniqueness: Paynantheine is unique due to its specific structural configuration as a diastereoisomer of mitragynine. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications .

Activité Biologique

Paynantheine, an alkaloid derived from Mitragyna speciosa (commonly known as kratom), has garnered attention in recent years due to its potential pharmacological effects. This article synthesizes current research findings on the biological activity of this compound, including its effects on various cell lines, its interaction with opioid receptors, and its overall safety profile.

Chemical Structure and Properties

This compound is structurally related to other kratom alkaloids such as mitragynine and speciogynine. Its unique chemical structure allows it to interact with various neurotransmitter systems, particularly the opioid and serotonin receptors. The compound's ability to cross the blood-brain barrier (BBB) has been confirmed through studies demonstrating its permeability using PAMPA-BBB models, indicating potential central nervous system effects .

1. Cytotoxicity and Chemosensitization

Research indicates that this compound exhibits moderate cytotoxic effects against nasopharyngeal carcinoma (NPC) cell lines. In a study assessing the chemosensitizing potential of various M. speciosa alkaloids, this compound was shown to sensitize NPC cells to cisplatin treatment, enhancing the drug's efficacy at higher concentrations. Specifically, at 25 µM, this compound increased cisplatin sensitivity by approximately 2-fold, with this effect escalating at higher concentrations .

| Concentration (µM) | Sensitization Factor |

|---|---|

| 25 | 2 |

| 35 | 4 |

| 45 | >5 |

2. Interaction with Opioid Receptors

This compound has been studied for its interaction with opioid receptors. It exhibits a partial agonist effect at mu-opioid receptors (MOR), which is significant given the ongoing interest in developing safer alternatives for pain management without the high abuse potential associated with traditional opioids. In vivo studies demonstrated that this compound could block morphine-induced hyperlocomotion but did not produce significant conditioned place preference (CPP), suggesting limited abuse liability .

3. Serotonin Receptor Affinity

The compound also interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes. This compound showed moderate affinity for these receptors, which may contribute to its psychoactive effects. The following table summarizes the receptor binding affinities reported:

| Receptor Type | IC/EC50 (nM) |

|---|---|

| 5-HT1A | ~100 |

| 5-HT2B | ~100 |

| 5-HT7 | 870 |

| 5-HT2A | 815 |

Safety Profile and Toxicity

While this compound exhibits some psychoactive properties, studies indicate a relatively low risk of severe adverse effects compared to traditional opioids. Research involving high doses in animal models did not show significant toxicity or dependence indicators at levels consistent with typical human consumption . However, hepatotoxicity has been observed in vitro, necessitating further investigation into its long-term safety profile .

Case Studies and Clinical Observations

Clinical observations and anecdotal reports suggest that kratom users often report enhanced mood and pain relief without significant side effects when using products containing this compound at moderate doses. However, comprehensive clinical trials are lacking, highlighting the need for more rigorous research to establish clear safety guidelines and therapeutic potentials.

Propriétés

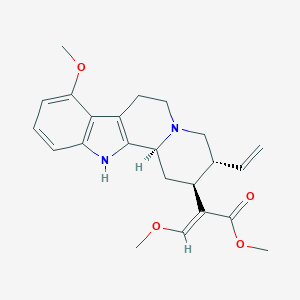

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKIGWXPPFMRG-CYSPOEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904742 | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-66-9, 1346-36-7 | |

| Record name | Paynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.